3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Overview
Description
This compound is a benzothiazole . Its molecular formula is C19H16ClN3O4S3 and it has an average mass of 482.000 .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . For a more detailed analysis, crystallographic data and atomic coordinates would be needed .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of this compound has been studied . The molecular structure, atomic coordinates, and displacement parameters have been determined . This information is crucial for understanding the compound’s physical and chemical properties, and can guide its use in various applications.
Skin Care Applications
N-substituted sulfonyloxybenzylamines, a group to which this compound belongs, are believed to improve the overall appearance of skin . They can reverse skin wrinkles by stimulating collagen production . This makes the compound potentially useful in cosmetic compositions.
Photoluminescence
The compound has been synthesized using a microwave-assisted synthesis method . The physicochemical structural analysis of the synthesized compound utilizing 1H-NMR, 13C-NMR, and FT-IR spectroscopy techniques has been conducted . This suggests potential applications in photoluminescent materials, which have uses in various fields like display technologies, bioimaging, and sensing.
Drug Design
The detailed knowledge of the crystal structure of this compound can be used in drug design . By understanding how the compound interacts with biological targets at the molecular level, researchers can design more effective drugs.
Material Science
The compound’s unique crystal structure and photoluminescent properties suggest potential applications in material science . It could be used in the development of new materials with desired properties.
Chemical Synthesis
The compound can be synthesized using a microwave-assisted synthesis method . This efficient and environmentally friendly method could be used in large-scale industrial synthesis of the compound for various applications.
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods, particularly focusing on the protodeboronation of similar compounds . Additionally, more research could be conducted to determine its physical and chemical properties, as well as its safety and hazards.
properties
IUPAC Name |
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S3/c1-27-9-8-23-13-7-6-11(30(21,25)26)10-15(13)29-19(23)22-18(24)17-16(20)12-4-2-3-5-14(12)28-17/h2-7,10H,8-9H2,1H3,(H2,21,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBPMKXJBSTBQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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